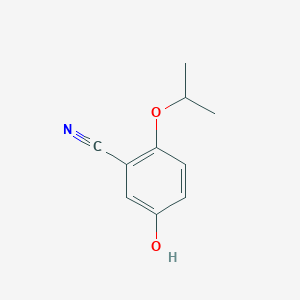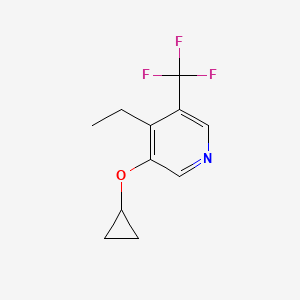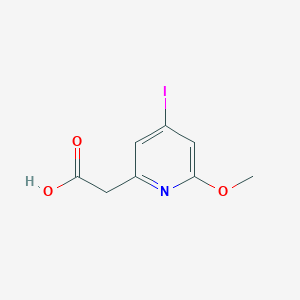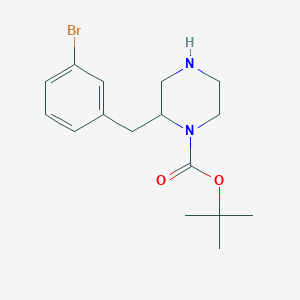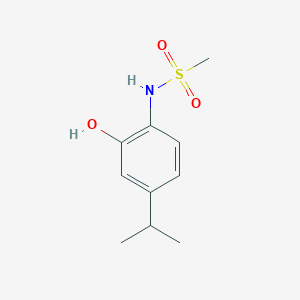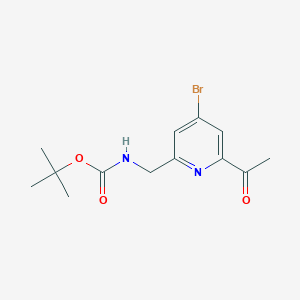
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate typically involves the reaction of 6-acetyl-4-bromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Tert-butyl (6-acetyl-4-bromopyridin-2-YL)methylcarbamate can be compared with other similar compounds such as:
Tert-butyl (6-bromo-2-pyridinyl)methylcarbamate: This compound lacks the acetyl group, which may affect its reactivity and applications.
Tert-butyl (4-bromopyridin-2-yl)methylcarbamate: This compound has the bromine atom in a different position on the pyridine ring, which can influence its chemical properties and reactivity.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate:
Propriétés
Formule moléculaire |
C13H17BrN2O3 |
|---|---|
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
tert-butyl N-[(6-acetyl-4-bromopyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O3/c1-8(17)11-6-9(14)5-10(16-11)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18) |
Clé InChI |
YCHQOEPUETXVAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)




